molecular formula C9H6N4S B7727087 5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B7727087
M. Wt: 202.24 g/mol
InChI Key: RPEJKVRRTJDBSN-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. One common method includes the following steps :

    Condensation Reaction: Substituted isatins react with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization under basic conditions to yield the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with various molecular targets and pathways :

    Iron Chelation: The compound binds to ferrous ions, disrupting iron homeostasis in cells, which is crucial for cancer cell proliferation.

    Apoptosis Induction: It induces apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3.

    Cell Cycle Arrest: The compound can arrest the cell cycle at the G1 phase, preventing cancer cell division and growth.

Comparison with Similar Compounds

5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other similar compounds, such as :

    [1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazine-indole scaffold but may have different substituents, affecting their biological activity.

    Indolo[2,3-b]quinoxalines: These compounds have a similar fused ring system but differ in their nitrogen atom positions and functional groups.

    Thiadiazoles: These compounds contain a thiadiazole ring instead of a triazine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the triazine and indole moieties, along with the presence of the thiol group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJKVRRTJDBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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